molecular formula C14H15NO3 B12521012 Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate CAS No. 681806-80-4

Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B12521012
CAS No.: 681806-80-4
M. Wt: 245.27 g/mol
InChI Key: ZKCVKBODRYNOKZ-UHFFFAOYSA-N
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Description

Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound features a benzyl group attached to the nitrogen atom and a hydroxyethyl group at the 5-position of the pyrrole ring. The carboxylate group is esterified with a benzyl alcohol, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 1,4-diketone, with an amine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the pyrrole ring.

Another approach involves the use of sulfur ylides with carbonyl compounds. This method involves an intramolecular cyclization of sulfur ylides with ketonic carbonyl groups, followed by a 1,3-hydroxy rearrangement to produce the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyethyl group and a benzyl ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

681806-80-4

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

benzyl 5-(1-hydroxyethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO3/c1-10(16)12-7-8-13(15-12)14(17)18-9-11-5-3-2-4-6-11/h2-8,10,15-16H,9H2,1H3

InChI Key

ZKCVKBODRYNOKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(N1)C(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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